Di-tert-butyl octanedioate
CAS No.:
Cat. No.: VC16787677
Molecular Formula: C16H30O4
Molecular Weight: 286.41 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H30O4 |
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Molecular Weight | 286.41 g/mol |
IUPAC Name | ditert-butyl octanedioate |
Standard InChI | InChI=1S/C16H30O4/c1-15(2,3)19-13(17)11-9-7-8-10-12-14(18)20-16(4,5)6/h7-12H2,1-6H3 |
Standard InChI Key | TUQIRKHDYKGDJL-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)CCCCCCC(=O)OC(C)(C)C |
Introduction
Structural Characteristics and Molecular Properties
Di-tert-butyl octanedioate features a linear octanedioic acid backbone esterified with tert-butanol at both terminal carboxyl groups. The tert-butyl groups impart significant steric hindrance, influencing reactivity and physical properties. The molecular formula is , with a molecular weight of 314.46 g/mol.
Stereoelectronic Effects
The tert-butyl substituents create a bulky environment around the ester functionalities, reducing susceptibility to nucleophilic attack and enhancing thermal stability . This steric protection is comparable to di-tert-butyl dicarbonate, a widely used Boc-protecting agent in peptide synthesis .
Physicochemical Properties
While experimental data for di-tert-butyl octanedioate is sparse, properties can be inferred from structurally similar compounds:
The extended alkyl chain in di-tert-butyl octanedioate likely increases hydrophobicity compared to shorter-chain analogs like di-tert-butyl dicarbonate .
Synthesis Methodologies
Esterification of Sebacic Acid
The most straightforward route involves direct esterification of sebacic acid with tert-butanol under acidic catalysis:
This method parallels industrial processes for diethyl sebacate production but requires stringent dehydration conditions due to tert-butanol’s lower reactivity .
Transesterification Approaches
Alternative routes employ transesterification of sebacic acid esters (e.g., dimethyl sebacate) with tert-butanol:
Catalysts such as titanium(IV) isopropoxide or enzymatic systems (e.g., lipases) improve yields by mitigating side reactions .
Phase-Transfer Catalysis
A patent describing di-tert-butyl dicarbonate synthesis offers insights applicable to octanedioate production. Key steps include:
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Reagent Preparation: Sodium tert-butoxide dissolved in toluene/heptane.
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Carbonation: CO₂ introduction forms intermediate carboxylate.
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Diphosgene Addition: Forms active carbonate species.
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Workup: Acid/alkali washing and vacuum distillation.
Adapting this protocol for sebacic acid would require substituting phosgene derivatives with sebacoyl chloride or other activated acid forms.
Applications in Organic Synthesis
Protecting Group Strategies
The tert-butyl ester’s stability under basic conditions makes it suitable for temporary carboxyl protection during multi-step syntheses. For example, in peptide chemistry, it could shield side-chain carboxylic acids during amide bond formation .
Polymer Science
As a monomer, di-tert-butyl octanedioate could contribute to polyesters with enhanced thermal resistance. Subsequent deprotection (e.g., via acidolysis) would generate free carboxylic acid groups for crosslinking or functionalization .
Solvent Systems
The compound’s low polarity and high boiling point suggest utility as a solvent for high-temperature reactions, though its cost may limit large-scale applications compared to conventional solvents like dimethylformamide .
Stability and Reactivity Profile
Thermal Degradation
Thermogravimetric analysis (TGA) of analogous tert-butyl esters shows decomposition onset temperatures exceeding 200°C, primarily through β-scission of the tert-butyl group . The octanedioate’s extended chain may further stabilize the molecule via intramolecular van der Waals interactions.
Hydrolytic Sensitivity
While stable to neutral aqueous conditions, acidic or basic environments cleave the ester bonds:
This controlled lability enables applications in stimuli-responsive materials.
Comparative Analysis with Related Esters
Steric vs. Electronic Effects
Compound | Steric Bulk | Electron-Withdrawing Effect | Typical Use Case |
---|---|---|---|
Di-tert-butyl octanedioate | High | Moderate | High-temperature solvents |
Diethyl sebacate | Low | Low | Plasticizers |
Di-tert-butyl dicarbonate | Moderate | High | Boc protection |
The octanedioate’s balanced steric and electronic profile positions it uniquely between conventional plasticizers and specialized protecting agents .
Future Research Directions
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Catalytic Systems: Developing enantioselective esterification methods.
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Material Science: Investigating copolymers with tert-butyl esters as pendant groups.
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Green Chemistry: Exploring biocatalytic routes using engineered lipases.
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